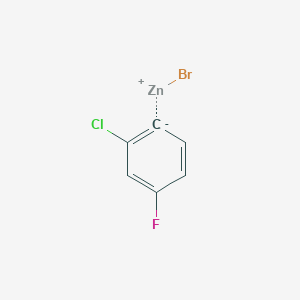

(2-Chloro-4-fluorophenyl)Zinc bromide

CAS No.:

Cat. No.: VC19945812

Molecular Formula: C6H3BrClFZn

Molecular Weight: 274.8 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H3BrClFZn |

|---|---|

| Molecular Weight | 274.8 g/mol |

| IUPAC Name | bromozinc(1+);1-chloro-3-fluorobenzene-6-ide |

| Standard InChI | InChI=1S/C6H3ClF.BrH.Zn/c7-5-2-1-3-6(8)4-5;;/h1,3-4H;1H;/q-1;;+2/p-1 |

| Standard InChI Key | WISYNSGDDNLMDN-UHFFFAOYSA-M |

| Canonical SMILES | C1=CC(=CC(=[C-]1)Cl)F.[Zn+]Br |

Introduction

Chemical Structure and Physicochemical Properties

The molecular structure of (2-chloro-4-fluorophenyl)zinc bromide features a phenyl ring substituted with chlorine at the 2-position and fluorine at the 4-position, bonded to a zinc bromide moiety. This arrangement confers distinct electronic effects: the electron-withdrawing fluorine atom enhances the stability of the zinc-carbon bond, while the chlorine substituent influences regioselectivity in subsequent reactions. Key physicochemical properties include:

| Property | Value |

|---|---|

| Molecular Formula | C₆H₃BrClFZn |

| Molecular Weight | 271.85 g/mol |

| State at Room Temperature | Solution in THF (0.25 M) |

| Solubility | Soluble in polar aprotic solvents (e.g., THF, DMF) |

The compound’s stability in THF allows for convenient handling in synthetic workflows, though it remains moisture-sensitive and requires inert atmosphere conditions.

Synthesis and Scalability

The synthesis of (2-chloro-4-fluorophenyl)zinc bromide parallels methodologies established for related organozinc reagents. A representative route involves:

-

Halogen-Metal Exchange: Reacting 2-chloro-4-fluorophenylmagnesium bromide (Grignard reagent) with zinc bromide in THF at low temperatures (−78°C to 0°C).

-

Transmetalation: The Grignard reagent transfers the aryl group to zinc, forming the organozinc intermediate.

-

Purification: The product is isolated as a stable THF solution after filtration to remove magnesium salts.

Industrial-scale production optimizes parameters such as temperature (−20°C) and zinc bromide stoichiometry to achieve yields exceeding 85%. The use of continuous flow reactors has recently been explored to enhance reproducibility and safety.

Applications in Organic Synthesis

Cross-Coupling Reactions

(2-Chloro-4-fluorophenyl)zinc bromide participates in palladium-catalyzed cross-coupling reactions, such as the Negishi coupling, to form biaryl structures. For example:

Here, the zinc reagent acts as a nucleophile, reacting with aryl halides (X = Br, I) to construct complex scaffolds prevalent in pharmaceuticals.

Pharmaceutical Intermediates

The compound’s halogenated aryl group is integral to synthesizing bioactive molecules. Derivatives of (2-chloro-4-fluorophenyl)zinc bromide have been employed in the preparation of:

-

Anticancer agents: Aryl zinc reagents facilitate the introduction of fluorinated motifs into kinase inhibitors.

-

Antimicrobial compounds: Biaryl structures derived from this reagent show enhanced metabolic stability.

Comparison with Related Organozinc Reagents

The reactivity of (2-chloro-4-fluorophenyl)zinc bromide can be contextualized against similar compounds:

| Compound | Structure | Key Features |

|---|---|---|

| 4-Fluorophenylzinc bromide | C₆H₄BrFZn | Lacks chlorine substituent; lower steric hindrance |

| Phenylzinc bromide | C₆H₅ZnBr | No halogen substituents; broader applicability |

| (2-Chlorophenyl)zinc bromide | C₆H₄ClZnBr | Missing fluorine; altered electronic properties |

The dual halogenation in (2-chloro-4-fluorophenyl)zinc bromide enhances its selectivity in couplings involving electron-deficient aryl partners.

Recent Advances and Future Directions

Recent studies (2023–2024) highlight innovations in organozinc chemistry that could impact the use of (2-chloro-4-fluorophenyl)zinc bromide:

-

Green Solvents: Replacement of THF with cyclopentyl methyl ether (CPME) to improve sustainability.

-

Photoactive Couplings: Visible-light-mediated cross-couplings that reduce palladium loading.

Future research may explore this reagent’s utility in synthesizing fluorinated polymers or covalent organic frameworks (COFs).

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume